molecular formula C11H11BrClF3N2O2 B13552220 N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride

Cat. No.: B13552220
M. Wt: 375.57 g/mol
InChI Key: MIFBEWBYQDOBET-UHFFFAOYSA-N
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Description

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazepine ring system substituted with a bromine atom and a trifluoroacetamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring. The process may include:

    Cyclization: Formation of the benzoxazepine ring through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide.

    Trifluoroacetamidation: Attachment of the trifluoroacetamide group through reactions with trifluoroacetic anhydride or similar reagents.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride
  • N-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride

Uniqueness

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroacetamide group also contributes to its distinct chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride is a synthetic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure and has been studied for its various biological effects.

PropertyValue
Common Name N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride
CAS Number 2758006-19-6
Molecular Formula C₁₁H₁₁BrClF₃N₂O₂
Molecular Weight 375.57 g/mol

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride. For instance:

  • Mechanism of Action : Compounds in the benzoxazepine class have shown to inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of bromine in the structure may enhance interactions with biological targets such as DNA or specific receptors involved in cancer progression .
  • Case Studies : In vitro studies demonstrated that derivatives of benzoxazepine exhibit selective antiproliferative activity against various cancer cell lines. For example, certain derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells .

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress which is linked to cancer and other diseases:

  • Research Findings : In vitro assays indicated that some benzoxazepine derivatives possess significant antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). These compounds exhibited protective effects against oxidative damage in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride can be influenced by modifications to its chemical structure:

  • Bromination : The introduction of bromine at the 7-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoroacetyl Group : The trifluoroacetamide moiety may contribute to the compound's ability to interact with specific enzymes or receptors involved in disease pathways.

Future Directions

The ongoing research into the biological activity of N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride suggests potential applications in drug development:

  • Therapeutic Applications : Given its anticancer and antioxidant properties, further exploration into its efficacy as a therapeutic agent for cancer treatment is warranted.
  • Synthetic Modifications : Future studies could focus on synthesizing analogs with varied substitutions to optimize biological activity and reduce potential toxicity.

Properties

Molecular Formula

C11H11BrClF3N2O2

Molecular Weight

375.57 g/mol

IUPAC Name

N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide;hydrochloride

InChI

InChI=1S/C11H10BrF3N2O2.ClH/c12-7-3-6-5-16-1-2-19-9(6)8(4-7)17-10(18)11(13,14)15;/h3-4,16H,1-2,5H2,(H,17,18);1H

InChI Key

MIFBEWBYQDOBET-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2NC(=O)C(F)(F)F)Br.Cl

Origin of Product

United States

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